In Vivo Analgesic Potency: Met-Enkephalin-Arg-Phe is 8-Fold More Potent than Met-Enkephalin in the Mouse Tail-Flick Assay
In a classic head-to-head comparison, Met-Enkephalin-Arg-Phe (MERF) demonstrated significantly greater analgesic potency than the prototypical pentapeptide Met-enkephalin when administered intracerebroventricularly (i.c.v.) in mice [1]. The study established a clear, quantitative basis for differentiating the extended heptapeptide from its shorter analog in in vivo pain models [1].
| Evidence Dimension | Analgesic Potency (ED50) |
|---|---|
| Target Compound Data | ED50 = 38.5 nmol/mouse |
| Comparator Or Baseline | Met-Enkephalin: ED50 = 308 nmol/mouse (calculated from 8-fold difference) |
| Quantified Difference | 8-fold higher potency |
| Conditions | Mouse tail-flick assay; intracerebroventricular (i.c.v.) administration; single dose |
Why This Matters
This 8-fold potency difference directly impacts experimental design, requiring lower doses of MERF to achieve equivalent antinociceptive effects, thereby reducing potential off-target effects or peptide consumption in long-term studies.
- [1] Inturrisi, C. E., Umans, J. G., Wolff, D., Stern, A. S., Lewis, R. V., Stein, S., & Udenfriend, S. (1980). Analgesic activity of the naturally occurring heptapeptide [Met]enkephalin-Arg6-Phe7. Proceedings of the National Academy of Sciences, 77(9), 5512-5514. View Source
